molecular formula C14H16N4O4 B2462870 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795296-23-9

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2462870
CAS RN: 1795296-23-9
M. Wt: 304.306
InChI Key: GIIWWWJDYTWFGR-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is linked to a benzo[d][1,3]dioxol-5-yl group, also known as a methylenedioxyphenyl group, which is a common motif in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its constituent groups. The 1,2,3-triazole ring is planar and aromatic. The benzo[d][1,3]dioxol-5-yl group is also planar and aromatic, and the oxygen atoms in the dioxol ring could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the 1,2,3-triazole ring and the benzo[d][1,3]dioxol-5-yl group. The triazole ring is generally stable but can participate in various reactions under certain conditions . The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar 1,2,3-triazole ring and the potential for hydrogen bonding via the dioxol ring could affect its solubility .

Future Directions

Further studies could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of related compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-14(20,7-15-13(19)10-6-18(2)17-16-10)9-3-4-11-12(5-9)22-8-21-11/h3-6,20H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIWWWJDYTWFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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